molecular formula C13H11ClN2 B111061 3-(3-Aminophenyl)benzonitrile, HCl CAS No. 1049744-24-2

3-(3-Aminophenyl)benzonitrile, HCl

Cat. No.: B111061
CAS No.: 1049744-24-2
M. Wt: 230.69 g/mol
InChI Key: NYOUTQMBXQFWJN-UHFFFAOYSA-N
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Description

3’-Aminobiphenyl-3-carbonitrile hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group and a nitrile group attached to a biphenyl backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Aminobiphenyl-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The nitrile group can be introduced through a cyanation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 3’-Aminobiphenyl-3-carbonitrile hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization and chromatography, are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’-Aminobiphenyl-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and sulfonic acids are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

3’-Aminobiphenyl-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Aminobiphenyl-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The biphenyl backbone provides a rigid structure that can fit into binding pockets of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobiphenyl: Lacks the nitrile group, making it less versatile in certain reactions.

    4-Aminobiphenyl-4-carbonitrile: Has the nitrile group in a different position, affecting its reactivity and binding properties.

    3-Nitrobiphenyl-3-carbonitrile: Contains a nitro group instead of an amino group, leading to different chemical behavior.

Uniqueness

3’-Aminobiphenyl-3-carbonitrile hydrochloride is unique due to the specific positioning of the amino and nitrile groups on the biphenyl backbone. This configuration allows for distinct chemical reactivity and interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3-aminophenyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12;/h1-8H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOUTQMBXQFWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049744-24-2
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049744-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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